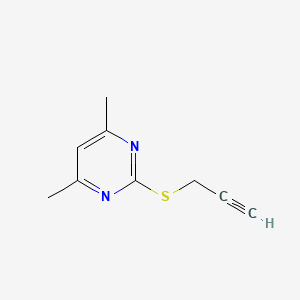

4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine” is a chemical compound . It’s part of a larger family of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrimidines can be synthesized through several methods. For instance, one method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . Another method involves the reaction of ketones with amidines .Molecular Structure Analysis

The molecular structure of pyrimidines, including “this compound”, typically consists of a six-membered ring with two nitrogen atoms . The exact structure of “this compound” could not be found.Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, they can react with ketones, aldehydes, or esters with amidines . The exact chemical reactions that “this compound” can undergo are not specified in the search results.Applications De Recherche Scientifique

Crystallographic Properties

The compound exhibits specific molecular and crystallographic properties, such as π–π stacking interactions within pyrimidine rings, indicating potential applications in the design of molecular structures and materials. For instance, studies have shown that the non-H atoms of the dimethylpyrimidinylsulfanyl moiety are coplanar, facilitating stacks along the crystal axis with short interplanar distances, suggesting significance in molecular recognition and assembly processes (Xi‐Liu Ma et al., 2005).

Drug Action and Molecular Recognition

Pyrimidines, including derivatives of the mentioned compound, play a crucial role in drug action through molecular recognition, heavily relying on hydrogen bonding. This aspect is crucial for the targeted action of pharmaceuticals, offering insights into designing drugs with enhanced efficacy and specificity (A. Rajam et al., 2017).

DNA Repair and Photolyase Studies

Research on pyrimidine derivatives extends into the study of DNA repair mechanisms, particularly the role of photolyases in repairing UV-induced DNA damage. This application is critical for understanding cellular mechanisms against UV damage and developing therapies or protective measures against UV-induced mutations (S. T. Kim et al., 1994).

Synthetic Chemistry and Material Science

The versatility of pyrimidine derivatives, including the synthesis and reactivity of 4,6-dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine, offers vast potential in creating novel materials and chemicals with specific functions. This includes the development of new synthetic pathways, exploring reactivity under different conditions, and applications in catalysis and material science (D. Prajapati et al., 2005).

Biological Activity Screening

Further research includes predicted screening of biological activity, where derivatives of pyrimidine show promising results as low-toxic substances with a broad range of biological actions, including potential anticancer properties. This highlights the compound's relevance in drug discovery and pharmacology (N. Monka et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

4,6-dimethyl-2-prop-2-ynylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-4-5-12-9-10-7(2)6-8(3)11-9/h1,6H,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAVWRGGILXCJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC#C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

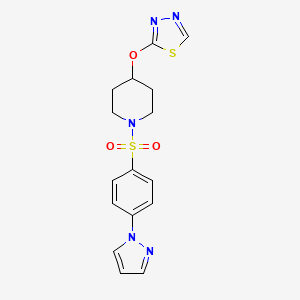

![3-Methyl-5-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2671278.png)

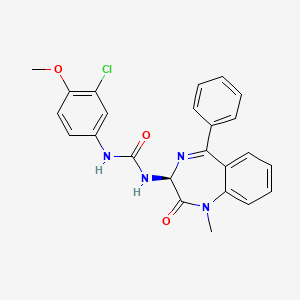

![4-methyl-N-[1-(2-methylphenyl)ethyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2671279.png)

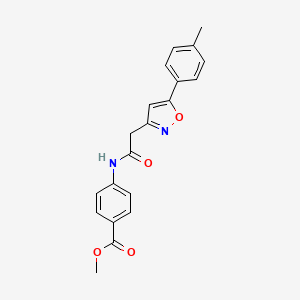

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2671281.png)

![2-Chloro-N-[2-(4-cyanophenyl)ethyl]-N-methylacetamide](/img/structure/B2671282.png)

![N-(3-acetamidophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2671286.png)

![2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2671287.png)

![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide](/img/structure/B2671288.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2671292.png)

![Ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2671295.png)

![N-benzyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2671298.png)

![N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide](/img/structure/B2671300.png)